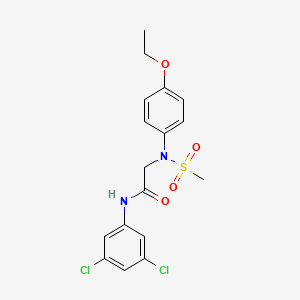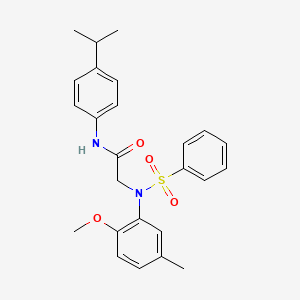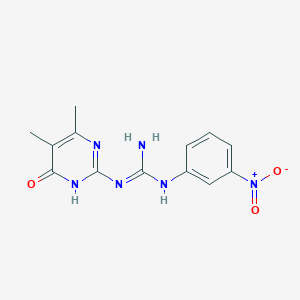![molecular formula C15H17F3N2O B6051716 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine exerts its effects through the modulation of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine binds to a specific site on the GABA receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine enhances the activity of GABA receptors and inhibits the growth of cancer cells. In vivo studies have shown that 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has neuroprotective effects in animal models of neurodegenerative diseases and inhibits the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has several advantages for lab experiments, including its high purity, stability, and specificity for GABA receptors. However, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has significant potential for future research in various fields, including neuroscience, cancer research, and drug discovery. Some possible future directions for 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine research include:
1. Investigation of the neuroprotective effects of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine in animal models of neurodegenerative diseases.
2. Development of novel drugs targeting GABA receptors based on the structure of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine.
3. Investigation of the molecular mechanisms underlying the anticancer effects of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine.
4. Optimization of the synthesis method of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine to improve its yield and purity.
5. Investigation of the potential of 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine as a therapeutic agent for other diseases, such as epilepsy and anxiety disorders.
Conclusion
In conclusion, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine exerts its effects through the modulation of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has various biochemical and physiological effects in vitro and in vivo, and has several advantages and limitations for lab experiments. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has significant potential for future research in various fields, and further investigation of its properties and applications is warranted.
Synthesemethoden
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine is synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)phenol with propargyl bromide, followed by the reaction of the resulting compound with piperazine. The final product is purified through column chromatography to obtain 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine in high purity.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
In cancer research, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has also been investigated for its potential to sensitize cancer cells to chemotherapy and radiotherapy.
In drug discovery, 1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine has been used as a lead compound for the development of novel drugs targeting GABA receptors and cancer cells.
Eigenschaften
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)13-4-3-5-14(12-13)21-11-2-1-8-20-9-6-19-7-10-20/h3-5,12,19H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXMQHLBXJATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6051650.png)

![methyl 4-oxo-3-(2-thienylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6051658.png)

![2-{4-amino-6-[(E)-2-(3-methyl-2-thienyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6051681.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6051687.png)
![5-[1-(5-isoxazolylcarbonyl)-2-pyrrolidinyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B6051699.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)

![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)
